Pruvanserin

Catalog No.
S620351
CAS No.
443144-26-1
M.F
C22H21FN4O
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pruvanserin

CAS Number

443144-26-1

Product Name

Pruvanserin

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2

InChI Key

AQRLDDAFYYAIJP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

Pruvanserin is an indolecarboxamide.
Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.
PRUVANSERIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Pruvanserin is a selective antagonist of the serotonin 5-HT2A receptor, a key target in neuroscience research. It is primarily utilized in preclinical studies investigating neuropsychiatric disorders, sleep regulation, and sensory processing. Its value proposition in a procurement context is defined by its high binding affinity for the 5-HT2A receptor and a pharmacodynamic profile that demonstrates sustained target engagement in the central nervous system. This guide provides evidence to inform the selection of Pruvanserin over common in-class substitutes or alternative salt forms for specific research applications.

While other 5-HT2A antagonists are available, they are not functionally interchangeable with Pruvanserin for many experimental designs. Common substitutes like Ketanserin exhibit significant affinity for other receptors, such as α1-adrenergic and H1 histamine receptors, which can introduce confounding variables and complicate data interpretation. Furthermore, alternative compounds such as Pimavanserin possess vastly different pharmacokinetic profiles, including an active metabolite with an exceptionally long half-life (~200 hours), which may be unsuitable for studies requiring defined treatment periods or faster washout. Even the choice between Pruvanserin free base (this product) and its hydrochloride salt is a critical procurement decision, as it directly impacts solubility and the feasibility of preparing high-concentration stock solutions for in vitro assays.

High Selectivity Profile Minimizes Off-Target Confounding Variables

Pruvanserin demonstrates high affinity and selectivity for the 5-HT2A receptor, with an IC50 of 0.35 nM for the human receptor. This is critical when compared to less selective, classic antagonists like Ketanserin, which also binds with high affinity to H1 histamine receptors (Ki = 2 nM) and α1-adrenergic receptors (Ki ≈ 40 nM). The use of Pruvanserin allows for more precise attribution of experimental outcomes to 5-HT2A receptor blockade, reducing the risk of misinterpreting data due to unintended activity at other signaling pathways.

Evidence DimensionReceptor Antagonist Activity
Target Compound DataIC50 = 0.35 nM (Human 5-HT2A)
Comparator Or BaselineKetanserin: Ki = 2-3 nM (5-HT2A), 2 nM (H1), ~40 nM (α1-adrenergic)
Quantified DifferenceHigh selectivity for 5-HT2A vs. significant multi-receptor activity for Ketanserin.
ConditionsIn vitro radioligand binding assays.

This selectivity is crucial for researchers needing to isolate the specific role of 5-HT2A signaling without the confounding effects of adrenergic or histaminergic system modulation.

Superior DMSO Solubility of Free Base Form for High-Concentration Stock Solutions

The free base form of Pruvanserin (CAS 443144-26-1) offers a significant handling and formulation advantage over its hydrochloride salt. Pruvanserin free base is soluble in DMSO at concentrations of 100 mg/mL or greater (≥265 mM). In contrast, the hydrochloride salt form is reported to have a much lower solubility in DMSO, at less than 41.29 mg/mL. This >2.4-fold higher solubility is a key procurement differentiator for preparing concentrated stock solutions required for high-throughput screening (HTS) or extensive dose-response studies, minimizing solvent volume and avoiding precipitation.

Evidence DimensionSolubility in DMSO
Target Compound Data≥100 mg/mL (Pruvanserin free base)
Comparator Or Baseline<41.29 mg/mL (Pruvanserin hydrochloride)
Quantified Difference>2.4-fold higher solubility for the free base form.
ConditionsSolubility testing in Dimethyl sulfoxide (DMSO) at room temperature.

For in vitro applications, procuring the highly soluble free base enables the preparation of stable, high-concentration stock solutions, simplifying serial dilutions and reducing the amount of solvent introduced into cell cultures or assays.

Sustained Brain Receptor Occupancy Decoupled from Plasma Half-Life

A key differentiator for in vivo study design is Pruvanserin's unique pharmacodynamic profile. While its mean plasma elimination half-life is relatively short at approximately 9 hours, its occupancy of 5-HT2A receptors in the brain is sustained, with a half-life of about 24 hours. This dissociation between systemic clearance and central target engagement allows for prolonged and stable receptor blockade in the brain from a single dose. This contrasts with compounds like Pimavanserin, which has a very long plasma half-life of ~57 hours plus an active metabolite with a ~200-hour half-life, making it difficult to perform studies with washout periods or to quickly reverse its effects.

Evidence DimensionPharmacokinetic vs. Pharmacodynamic Half-Life
Target Compound DataPlasma t1/2: ~9 hours; Brain Receptor Occupancy t1/2: ~24 hours
Comparator Or BaselinePimavanserin: Plasma t1/2: ~57 hours (parent) + ~200 hours (active metabolite)
Quantified DifferencePruvanserin offers sustained central action with faster systemic clearance, unlike the prolonged systemic exposure of Pimavanserin.
ConditionsHuman PET imaging studies (Pruvanserin); Human pharmacokinetic studies (Pimavanserin).

This profile makes Pruvanserin an advantageous tool for in vivo experiments needing sustained CNS effects without the complications of long-term systemic drug accumulation, allowing for more controlled experimental timelines.

Behavioral Studies Requiring Sustained and Selective 5-HT2A Blockade

For in vivo behavioral pharmacology, Pruvanserin is the right choice when the experimental goal is to assess the effects of prolonged, selective 5-HT2A antagonism. Its sustained brain receptor occupancy allows for stable target engagement throughout the testing period with convenient dosing schedules, while its high selectivity minimizes the risk of off-target effects from α1-adrenergic or H1 receptor modulation that could confound behavioral readouts.

High-Throughput and High-Concentration In Vitro Assays

In assay development and screening, the high DMSO solubility of Pruvanserin free base is a direct procurement advantage. It enables the creation of highly concentrated, non-precipitating stock solutions, which is essential for automated liquid handling systems in HTS and for constructing full dose-response curves without being limited by compound solubility or excessive solvent concentrations in the assay.

Pharmacological Studies Dissociating Central vs. Peripheral Effects

Researchers investigating the specific CNS-mediated consequences of 5-HT2A blockade can leverage Pruvanserin's distinct PK/PD profile. The significant difference between its shorter plasma half-life and longer brain receptor occupancy provides a unique experimental window to study central effects at time points when systemic drug concentrations are substantially lower, aiding in the differentiation of central versus peripheral mechanisms of action.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.16993947 Da

Monoisotopic Mass

376.16993947 Da

Heavy Atom Count

28

UNII

UL09X1D9EM

Other CAS

443144-26-1

Wikipedia

Pruvanserin

Dates

Last modified: 02-18-2024

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